molecular formula C19H22N2O5S B2855311 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1235356-71-4

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2855311
CAS No.: 1235356-71-4
M. Wt: 390.45
InChI Key: DYGTVTHIEFNHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene-2-carboxamide core linked to a piperidine scaffold modified with a cyclopropylsulfonyl group. The chromene moiety (4-oxo-4H-chromene) is a bicyclic aromatic system known for its role in bioactive compounds, while the cyclopropylsulfonyl-piperidine component introduces steric and electronic effects that modulate solubility, target binding, and metabolic stability .

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-16-11-18(26-17-4-2-1-3-15(16)17)19(23)20-12-13-7-9-21(10-8-13)27(24,25)14-5-6-14/h1-4,11,13-14H,5-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGTVTHIEFNHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituent effects, synthetic yields, and inferred biological implications.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield Biological Relevance Reference
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (Target) 4-oxo-4H-chromene-2-carboxamide Cyclopropylsulfonyl-piperidinylmethyl Not explicitly stated N/A Hypothesized enhanced metabolic stability due to sulfonyl group; potential kinase inhibition.
N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) 4-oxo-4H-chromene-2-carboxamide Benzyl-piperidinyl Not explicitly stated 78% Demonstrated in intermediates for bioactive molecules; benzyl group may enhance lipophilicity.
N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide (20) 4-oxo-4H-chromene-2-carboxamide Benzyl-piperidinylpropyl + 6-methoxy Not explicitly stated 59% Neuroprotective hybrid with sigma-1 receptor affinity; methoxy group improves solubility.
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide 2-oxoimidazolidine-1-carboxamide Cyclopropylsulfonyl-piperidinylmethyl 330.4 N/A Structural analog with imidazolidine core; sulfonyl group may influence enzymatic stability.
N-[1-(2-Fluorophenethyl)piperidin-4-yl]-N-(2-fluorophenyl)propionamide (2'-Fluoroortho-fluorofentanyl) Fentanyl analog Fluorinated phenethyl-piperidinyl + propionamide Not explicitly stated N/A Opioid receptor activity; fluorinated groups enhance potency and blood-brain barrier penetration.

Key Observations:

Chromene vs. Imidazolidine Core :

  • The target compound’s chromene-2-carboxamide core (as in 4h and 20) is associated with aromatic stacking interactions in enzyme binding, contrasting with the imidazolidine analog’s () saturated heterocycle, which may favor hydrogen bonding .

Benzyl vs. Fluorinated Groups: Benzyl substituents (e.g., 4h, 20) increase lipophilicity, which may enhance membrane permeability but reduce solubility. Fluorinated groups (e.g., fentanyl analogs) improve potency and CNS penetration via electronegative interactions .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods for 4h (78% yield) and 20 (59% yield), where carboxamide coupling is achieved via activated intermediates. The cyclopropylsulfonyl group’s introduction likely requires sulfonylation of a piperidine precursor .

Biological Implications :

  • The chromene core in 4h and 20 is linked to neuroprotective and kinase-inhibitory activities, suggesting the target compound may share similar mechanisms. In contrast, fentanyl analogs prioritize opioid receptor binding .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the piperidine sulfonyl intermediate via sulfonylation of piperidine with cyclopropane sulfonyl chloride under anhydrous conditions .
  • Step 2 : Coupling the intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Optimization : Reaction temperatures (0–25°C) and solvent polarity are adjusted to minimize side reactions. Progress is monitored via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy to confirm intermediate structures .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) are used to assess purity (>95%) .
  • NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) verify the chromene carbonyl (δ ~165 ppm) and piperidine sulfonyl groups (δ ~110 ppm for S=O) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 445.12) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–100 μM .

Advanced Research Questions

Q. How do structural modifications at the cyclopropane sulfonyl moiety affect binding affinity to serine/threonine kinases?

  • Methodological Answer :

  • SAR Studies : Replace cyclopropane with larger rings (e.g., cyclohexane) to evaluate steric effects. Use molecular docking (AutoDock Vina) and MD simulations to analyze binding pocket interactions .
  • Data Interpretation : Reduced affinity with bulkier substituents suggests steric hindrance in kinase ATP-binding pockets .

Q. What strategies resolve discrepancies in reported IC₅₀ values across different assay conditions?

  • Methodological Answer :

  • Standardization : Re-test the compound under uniform conditions (e.g., 10% FBS, pH 7.4, 37°C) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .
  • Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from buffer composition or enzyme lot variations .

Q. How can metabolic stability be improved without compromising target selectivity?

  • Methodological Answer :

  • Prodrug Design : Introduce acetyl-protected hydroxyl groups to reduce first-pass metabolism. Validate stability in liver microsome assays (human/rat) .
  • Selectivity Screening : Use broad-panel kinase profiling (e.g., DiscoverX) to identify off-target effects post-modification .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Modeling : SwissADME or pkCSM predicts logP (e.g., 2.8), bioavailability (≥50%), and CYP450 interactions .
  • BBB Permeability : Apply the BBB score (e.g., >0.3 indicates CNS penetration) using Molinspiration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.